molecular formula C7H10N4O B2803128 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-34-5

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2803128
CAS No.: 115931-34-5
M. Wt: 166.184
InChI Key: CMDLMEWUTRWGGS-UHFFFAOYSA-N
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Description

The compound with the chemical structure “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a heterocyclic compound containing a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolopyridine structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine: A similar compound with a fused pyrazole and pyridine ring structure.

    Pyridopyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.

Uniqueness

The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is unique due to its specific ring structure and the presence of both pyrazole and pyridine rings

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDLMEWUTRWGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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